REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][N:4]2[CH2:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[CH:12]([OH:14])[CH:13]12.[CH3:15][C:16](=[O:17])[CH3:18]>>[CH2:1]1[CH2:2][CH2:3][N:4]2[CH2:5][c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[C:12](=[O:14])[CH:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1c2ccccc2CN2CCCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2CN2CCCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |